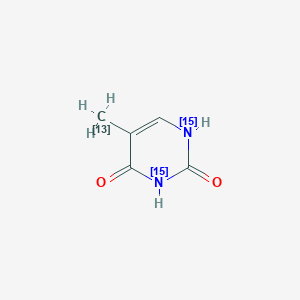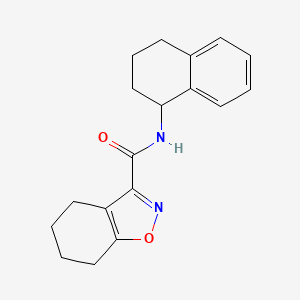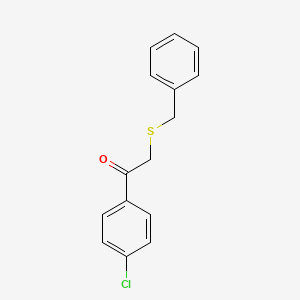
2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone is an organic compound with the molecular formula C15H13ClOS It is characterized by the presence of a benzylsulfanyl group and a 4-chlorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylsulfanyl-1-phenylethanone: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Benzylsulfanyl-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness
2-Benzylsulfanyl-1-(4-chlorophenyl)ethanone is unique due to the presence of both the benzylsulfanyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. The chlorine atom in the 4-chlorophenyl group can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Propiedades
Fórmula molecular |
C15H13ClOS |
|---|---|
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H13ClOS/c16-14-8-6-13(7-9-14)15(17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
SZFDJIAWFRURCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



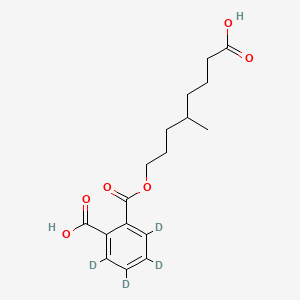
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
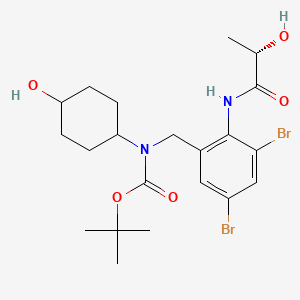
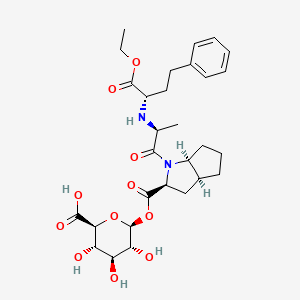
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)

